4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid
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Overview
Description
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid, also known by its CAS No. 327092-97-7, is a chemical compound with the formula C13H8Cl3NO4S . It has a molecular weight of 380.63 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple chlorine, nitrogen, oxygen, and sulfur atoms attached to the carbon backbone .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its boiling point and other physical properties are not specified .Scientific Research Applications
Photocatalytic Water Purification
Research has demonstrated the efficiency of photocatalytic degradation processes in purifying water contaminated with various organic compounds. For instance, a study on the purification of water using near-UV illuminated suspensions of titanium dioxide showed effective mineralization of organic pollutants like benzoic acid derivatives under sunlight, indicating the potential for similar compounds to undergo degradation in environmentally friendly water treatment processes (R. W. Matthews, 1990).
Organic Synthesis and Reactivity
Synthetic applications involving benzoic acid derivatives have been explored, showcasing their versatility in organic chemistry. For example, the synthesis of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone and its reactivity towards sulfur- and oxygen-containing nucleophiles highlight the manipulable nature of benzoic acid derivatives for creating pharmacologically active compounds or functional materials (P. Pouzet et al., 1998).
Environmental Impact and Degradation
Understanding the transformation mechanisms of benzoic acid derivatives in environmental processes is crucial for assessing their impact. The transformation mechanism of benzophenone-4 in chlorination disinfection processes elucidates the environmental fate of such compounds, offering insights into potential degradation pathways and the formation of by-products that may influence water safety standards (Ming Xiao et al., 2013).
Toxicity and Safety Assessment
Assessments of the toxicity of benzoic acid derivatives provide essential data for their safe use in various applications. A study on the toxicity of different benzoic acid derivatives, including chlorinated versions, in intragastric intake models, offers valuable insights into their potential health impacts, guiding their use in pharmaceuticals, food additives, or industrial processes (L. G. Gorokhova et al., 2020).
Mechanism of Action
Target of Action
It’s known that sulfamoyl benzoic acids are often used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that sulfamoyl benzoic acids can participate in various chemical reactions, such as suzuki–miyaura cross-coupling .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid . These factors can include pH, temperature, presence of other chemicals, and more.
Properties
IUPAC Name |
4-chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3NO4S/c14-8-2-4-9(15)11(6-8)17-22(20,21)12-5-7(13(18)19)1-3-10(12)16/h1-6,17H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYRUEZVHAGNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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